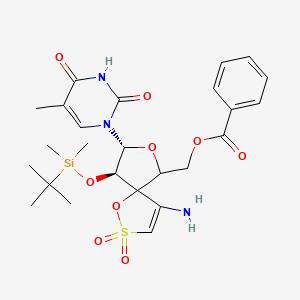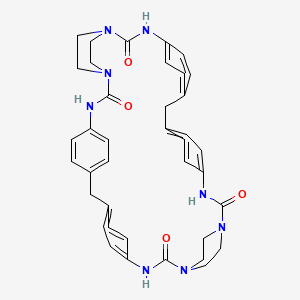
O-(2-Ethylhexyl) o-isobutyl dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is a chemical compound known for its applications in various industrial processes. It is a type of dithiophosphate, which are compounds containing phosphorus, sulfur, and organic groups. These compounds are often used as additives in lubricants and greases due to their excellent anti-wear and anti-corrosion properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with alcohols. The general reaction involves the following steps:
Reaction of Phosphorus Pentasulfide with Alcohols: Phosphorus pentasulfide reacts with 2-ethylhexanol and isobutanol to form the corresponding dithiophosphate ester.
Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by purification processes to ensure the product meets the required specifications. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted dithiophosphates.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its ability to stabilize transition states.
Analytical Chemistry: Employed in the detection and quantification of metals in samples.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry:
Lubricants and Greases: Widely used as an additive in lubricants and greases to enhance anti-wear and anti-corrosion properties.
Metalworking Fluids: Used in metalworking fluids to improve lubrication and reduce wear on metal surfaces.
Mecanismo De Acción
Mechanism: O-(2-Ethylhexyl) o-isobutyl dithiophosphate exerts its effects primarily through its interaction with metal surfaces. The compound forms a protective film on metal surfaces, reducing friction and wear. This film is formed through the adsorption of the dithiophosphate molecules onto the metal surface, creating a barrier that prevents direct metal-to-metal contact .
Molecular Targets and Pathways:
Metal Surfaces: The primary target is the metal surface where the compound adsorbs and forms a protective layer.
Enzymes: In biological systems, it can inhibit certain enzymes by binding to their active sites.
Comparación Con Compuestos Similares
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
- O,O-diisobutyl hydrogen dithiophosphate
Uniqueness: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups (2-ethylhexyl and isobutyl), which provide distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved stability under various conditions, making it particularly effective as a lubricant additive .
Propiedades
Número CAS |
68389-47-9 |
|---|---|
Fórmula molecular |
C12H27O2PS2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17) |
Clave InChI |
MMNHBJSAJAQAQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=S)(OCC(C)C)S |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)





